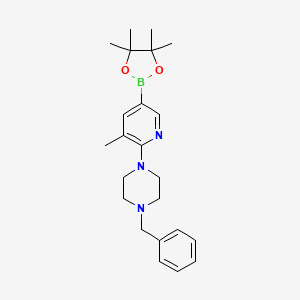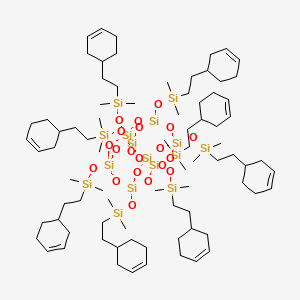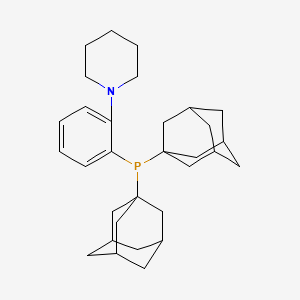
1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine is a useful research compound. Its molecular formula is C31H44NP and its molecular weight is 461.674. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ligand in der Katalyse
Diese Verbindung ist eine Art von Phosphinligand, die häufig in der Katalyse verwendet werden . Das sperrige Di(1-adamantyl)phosphino-Fragment macht es luftstabil und nützlich in der Pd-katalysierten C-N- und C-C-Bindungsbildung .
Synthese von funktionellen Adamantan-Derivaten
Die hohe Reaktivität von Adamantan-Derivaten bietet umfassende Möglichkeiten für ihre Verwendung als Ausgangsmaterialien für die Synthese verschiedener funktioneller Adamantan-Derivate .
Produktion von Monomeren
Adamantan-Derivate können bei der Produktion von Monomeren verwendet werden, die die Bausteine von Polymeren sind .
Herstellung von thermisch stabilen Brennstoffen und Ölen
Aufgrund ihrer einzigartigen Eigenschaften können Adamantan-Derivate bei der Herstellung von thermisch stabilen und energiereichen Brennstoffen und Ölen verwendet werden .
Entwicklung von bioaktiven Verbindungen
Adamantan-Derivate können bei der Entwicklung von bioaktiven Verbindungen verwendet werden, die biologische Wirkungen haben und in Pharmazeutika eingesetzt werden können .
Synthese von diamantartigen sperrigen Polymeren
Adamantan-Derivate können bei der Synthese von diamantartigen sperrigen Polymeren wie Diamantoiden verwendet werden .
Wirkmechanismus
Target of Action
Similar compounds with adamantane and piperidine structures have been known to interact with various biological targets, including receptors and enzymes involved in neurological and psychiatric disorders .
Mode of Action
It can be inferred from the synthesis process that the compound might interact with its targets through the adamantyl and phenylpiperidine moieties . The presence of a bulky cage-like adamantane structure may modify the reactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involved in neurological functions .
Pharmacokinetics
The compound’s bioavailability could be influenced by its physicochemical properties, such as its molecular weight and solubility .
Result of Action
Based on the structural similarity to other biologically active compounds, it can be hypothesized that this compound may have potential therapeutic effects in neurological and psychiatric disorders .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature and pH. The compound is recommended to be stored in an inert atmosphere at 2-8°C, suggesting that it may be sensitive to oxygen, moisture, or higher temperatures .
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-(2-piperidin-1-ylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44NP/c1-4-8-32(9-5-1)28-6-2-3-7-29(28)33(30-16-22-10-23(17-30)12-24(11-22)18-30)31-19-25-13-26(20-31)15-27(14-25)21-31/h2-3,6-7,22-27H,1,4-5,8-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQYIRBFZLNVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44NP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801166673 |
Source


|
| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237588-13-4 |
Source


|
| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1237588-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]phenyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801166673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
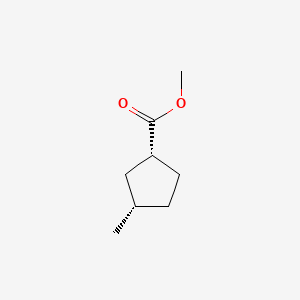

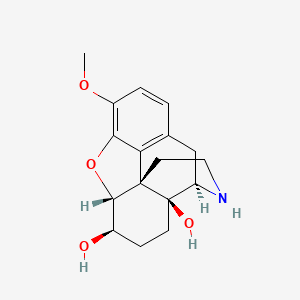
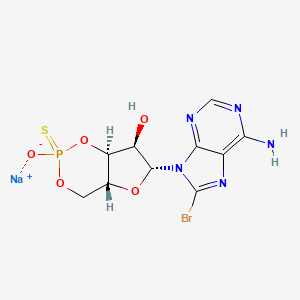

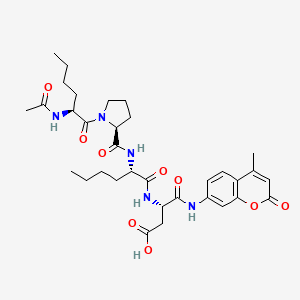
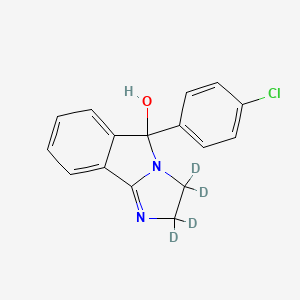
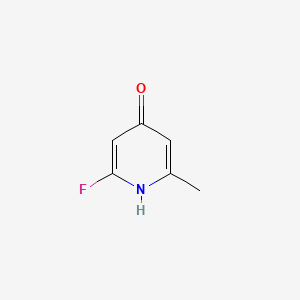
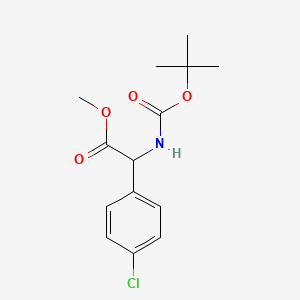
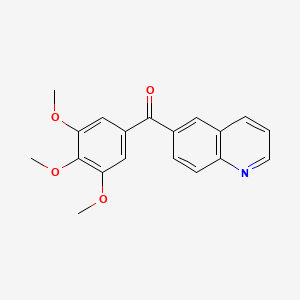
![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)
